molecular formula C21H22BF4NO4 B7747664 (E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate

(E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate

Cat. No.: B7747664
M. Wt: 439.2 g/mol
InChI Key: AMWOVLXLNPXDQV-MLWJBJAVSA-O
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Description

(E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups. The presence of the tetrafluoroborate anion adds to its stability and reactivity, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

(E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4.BF4/c1-3-14-4-9-19-17(12-14)18(22-11-10-21(23)24)13-20(26-19)15-5-7-16(25-2)8-6-15;2-1(3,4)5/h4-9,12-13H,3,10-11H2,1-2H3,(H,23,24);/q;-1/p+1/b22-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWOVLXLNPXDQV-MLWJBJAVSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC2=C(C=C1)OC(=CC2=[NH+]CCC(=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CCC1=CC\2=C(C=C1)OC(=C/C2=[NH+]\CCC(=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate typically involves multi-step organic reactions. One common method involves the condensation of 6-ethyl-2-(4-methoxyphenyl)chromen-4-one with ethylamine, followed by carboxylation to introduce the carboxyethyl group. The final step involves the formation of the azanium ion and its stabilization with tetrafluoroborate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromen derivatives, and various substituted chromen compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential bioactivity. It has shown promise in various assays for its antioxidant and anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They are being explored as candidates for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of (E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The presence of the carboxyethyl group enhances its binding affinity, while the tetrafluoroborate anion stabilizes the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-Ethyl[6-ethyl-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]oxonium
  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate

Uniqueness

Compared to similar compounds, (E)-2-carboxyethyl-[6-ethyl-2-(4-methoxyphenyl)chromen-4-ylidene]azanium;tetrafluoroborate is unique due to the presence of the carboxyethyl group and the tetrafluoroborate anion. These features enhance its stability, reactivity, and potential bioactivity, making it a compound of significant interest in various scientific fields.

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